molecular formula C9H14BNO3 B2382265 5-Methyl-2-propoxypyridine-3-boronic acid CAS No. 2096332-40-8

5-Methyl-2-propoxypyridine-3-boronic acid

Cat. No.: B2382265
CAS No.: 2096332-40-8
M. Wt: 195.03
InChI Key: FMUUKBNUYMVOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-propoxypyridine-3-boronic acid: is an organoboron compound with the molecular formula C9H14BNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-propoxypyridine-3-boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction of a halopyridine with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-propoxypyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-2-propoxypyridine-3-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, boronic acids are investigated for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site residues, making them valuable tools for studying enzyme mechanisms and developing therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of agrochemicals, polymers, and electronic materials .

Properties

IUPAC Name

(5-methyl-2-propoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-3-4-14-9-8(10(12)13)5-7(2)6-11-9/h5-6,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUUKBNUYMVOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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